molecular formula C9H10ClN3O3 B1310361 5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride CAS No. 82183-60-6

5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride

Cat. No. B1310361
CAS RN: 82183-60-6
M. Wt: 243.65 g/mol
InChI Key: YXSUJUWHMLVYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride (5-AECF-HCl) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of benzo[c]furazane, a heterocyclic compound composed of five carbon atoms, one nitrogen atom, and one oxygen atom. 5-AECF-HCl has been used in various biochemical and physiological studies due to its unique properties. In

Scientific Research Applications

Synthesis and Derivatives

5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride, as a chemical compound, is part of a broader class of compounds involved in various synthesis processes and derivative formations:

  • Synthesis of Triazole Derivatives :

    • Research has been conducted on synthesizing new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, highlighting the importance of appropriate hydrazide compounds in the synthesis process. This synthesis pathway involves multiple steps and yields a variety of derivatives, confirming the structures through different analytical methods (Cansiz, Koparır, & Demirdağ, 2004).
  • Antibacterial, Antiurease, and Antioxidant Activities :

    • Some derivatives of triazoles have been evaluated for their antibacterial, antiurease, and antioxidant activities, with significant findings on their effectiveness in these areas. This research points to the potential applications of these compounds in medicinal chemistry and pharmaceuticals (Sokmen et al., 2014).
  • Evaluation of Physical-Chemical Properties :

    • Studies have been conducted on the synthesis and evaluation of the physical-chemical properties of related compounds, providing insights into their identity, structure, and individuality. This research is crucial for understanding the properties and potential applications of these compounds in various scientific fields (Tatyana et al., 2019).
  • Experimental Study of Dipole Moments :

    • Research on the dipole moments of a series of aminofurazans, including experimental determination and calculation through quantum chemical methods, reveals important insights into their properties. This study contributes to the understanding of the chemical behavior and potential applications of these compounds (Trifonov et al., 2003).
  • Energetic Materials :

    • Investigations into compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials highlight their synthesis, characterization, and properties, including thermal stabilities and detonation performance. This research indicates potential applications in areas requiring materials with high energy content and stability (Yu et al., 2017).

properties

IUPAC Name

2-amino-3-(2,1,3-benzoxadiazol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3.ClH/c10-6(9(13)14)3-5-1-2-7-8(4-5)12-15-11-7;/h1-2,4,6H,3,10H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSUJUWHMLVYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424944
Record name 5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82183-60-6
Record name 5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.